2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid

medicinal chemistry building block procurement amide coupling

2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid (CAS 1702768-50-0) is a disubstituted pyrimidine-4-carboxylic acid building block with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g·mol⁻¹. The compound features a cyclobutyl substituent at the pyrimidine 2-position and a methyl group at the 5-position, with the carboxylic acid occupying the 4-position of the heterocyclic ring.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13177680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C(=O)O)C2CCC2
InChIInChI=1S/C10H12N2O2/c1-6-5-11-9(7-3-2-4-7)12-8(6)10(13)14/h5,7H,2-4H2,1H3,(H,13,14)
InChIKeyKGORPHSJTNNECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid – Core Structural Identity and Procurement Profile


2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid (CAS 1702768-50-0) is a disubstituted pyrimidine-4-carboxylic acid building block with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g·mol⁻¹ . The compound features a cyclobutyl substituent at the pyrimidine 2-position and a methyl group at the 5-position, with the carboxylic acid occupying the 4-position of the heterocyclic ring . It belongs to a broader class of pyrimidinecarboxylic acid derivatives that have been investigated as PPAR modulators for cardiovascular and metabolic indications and as intermediates for nucleoside analogue synthesis [1][2]. The compound is commercially available from multiple suppliers at a typical purity specification of 95% .

Why 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic Acid Cannot Be Interchanged with In-Class Analogs


Although numerous pyrimidinecarboxylic acid building blocks share the C₁₀H₁₂N₂O₂ formula, the specific positioning of substituents on the pyrimidine ring creates non-interchangeable reactivity, steric, and electronic profiles. The 4-carboxylic acid group in the target compound experiences different steric and electronic environments compared to regioisomeric 5-carboxylic acid variants, directly affecting amide coupling efficiency and the geometry of downstream products . Furthermore, the cyclobutyl ring imparts a distinct combination of ring strain (~26 kcal·mol⁻¹) and conformational rigidity compared to cyclopropyl (higher strain, smaller volume) and cyclopentyl (lower strain, larger volume) analogs, which modulates both lipophilicity and metabolic stability in ways that cannot be captured by simple formula matching . Substituting the 5-methyl with bromine (as in the 5-bromo analog) fundamentally alters the electronic character of the ring and introduces a heavy atom for cross-coupling chemistry, while changing the synthetic strategy entirely . These structural differences mean that procurement decisions based solely on molecular formula or core scaffold similarity risk selecting a compound with divergent reactivity, biological profile, or downstream synthetic compatibility [1].

Quantitative Differentiation Evidence for 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic Acid Versus Closest Analogs


Regioisomeric Carboxylic Acid Positioning: 4-COOH vs. 5-COOH Differentiation

The target compound positions the carboxylic acid at the pyrimidine 4-position (adjacent to the 5-methyl group), whereas its direct regioisomer 2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid (CAS 1499707-82-2) places the COOH at the 5-position. The 4-carboxylic acid experiences greater steric encumbrance from the ortho-5-methyl substituent (van der Waals radius of CH₃ ≈ 2.0 Å) compared to the 5-COOH regioisomer, where the carboxylate is flanked by ring nitrogens rather than a methyl group . This steric difference translates to altered reactivity in amide bond formation and esterification, with the 4-COOH requiring potentially different coupling reagents or conditions for equivalent conversion. Both compounds share the identical molecular formula (C₁₀H₁₂N₂O₂, MW 192.21), making spectroscopic verification essential for procurement quality control .

medicinal chemistry building block procurement amide coupling

Cycloalkyl Ring Size Effects: Cyclobutyl vs. Cyclopentyl Physicochemical Differences

The cyclobutyl substituent in the target compound (C₄H₇, ring strain ~26 kcal·mol⁻¹) is contrasted with the cyclopentyl analog 2-cyclopentyl-5-methylpyrimidine-4-carboxylic acid (C₅H₉, ring strain ~6.5 kcal·mol⁻¹, MW 206.24 vs. 192.21). The molecular weight difference of +14.03 Da (one additional CH₂ unit) and the reduced ring strain in the cyclopentyl variant predict a higher cLogP (estimated +0.5 log units for the cyclopentyl analog based on fragment-based calculations), increased molecular volume, and potentially reduced metabolic stability due to greater lipophilicity . The cyclobutyl ring's puckered conformation introduces a defined exit vector angle (~28° from planar) that differs from the cyclopentyl envelope conformation, affecting the spatial orientation of downstream derivatives in target binding pockets .

lipophilicity optimization ADME prediction fragment-based drug discovery

5-Position Substitution: Methyl vs. Bromo Electronic and Synthetic Divergence

The target compound carries a 5-methyl substituent (electron-donating, +I effect), whereas the direct analog 5-bromo-2-cyclobutylpyrimidine-4-carboxylic acid (CAS 1352200-92-0, MF C₉H₉BrN₂O₂, MW 257.09) bears a bromine atom (electron-withdrawing, −I effect) at the same position [1]. The bromo analog has been synthesized via condensation of cyclobutanecarboxamidine with mucobromic acid, yielding the product as a light brown solid in 21% yield . The MW difference of +64.88 Da reflects the mass of Br (79.90) minus CH₃ (15.03). The 5-bromo compound serves as a Suzuki/Heck coupling partner for further diversification, whereas the 5-methyl compound is a terminal building block for amide library synthesis . The electronic difference (σₘ for Br = +0.39 vs. CH₃ = −0.07) alters the pKₐ of the carboxylic acid by an estimated 0.2–0.3 units [2].

cross-coupling chemistry halogenated building blocks electronic effects

Direct Attachment vs. Methylene-Spacer: Cyclobutyl vs. Cyclobutylmethyl Conformational Flexibility

The target compound features the cyclobutyl group directly attached to the pyrimidine C2 position, whereas 2-(cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid (CAS 1870511-11-7, MF C₁₁H₁₄N₂O₂, MW 206.24) interposes a methylene (−CH₂−) spacer . This additional rotatable bond (Δrotatable bonds = +1) increases conformational flexibility and extends the cyclobutyl group farther from the pyrimidine core by approximately 1.5 Å. The MW difference (+14.03 Da) and formula difference (+CH₂) are identical to the cyclobutyl-to-cyclopentyl comparison, but the structural origin is distinct . The methylene spacer reduces through-bond electronic communication between the cyclobutyl ring and the pyrimidine π-system (shielding the inductive effect), while simultaneously increasing the number of accessible three-dimensional conformations [1].

conformational analysis scaffold hopping structure-activity relationships

PPAR Pharmacophore Relevance: Pyrimidine-4-carboxylic Acid as a Privileged Core

Pyrimidinecarboxylic acid derivatives with substitution patterns analogous to the target compound have been disclosed as PPARα modulators in the Bayer patent family (US 2008/0194598), with the carboxylic acid group at the 4-position serving as the critical zinc-binding or hydrogen-bonding pharmacophore element [1]. A related series of 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids was optimized through systematic SAR to yield PPARγ partial agonists with in vivo antidiabetic efficacy comparable to rosiglitazone in db/db mice, though with 10-fold lower potency [2]. While the target compound itself lacks published biological data, its 2-cyclobutyl-5-methyl-4-carboxylic acid substitution pattern maps onto the pharmacophore models established in these disclosures: the 4-COOH engages the AF-2 helix of PPAR, the 2-cyclobutyl occupies a lipophilic sub-pocket, and the 5-methyl provides a tunable position for further optimization [3]. This positions the compound as a rationally selected starting scaffold for PPAR-focused medicinal chemistry campaigns, distinct from 5-carboxylic acid regioisomers that present alternative H-bonding vectors [4].

PPAR modulation nuclear receptor pharmacology cardiovascular drug discovery

Procurement-Driven Application Scenarios for 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic Acid


Fragment-Based Drug Discovery: Cyclobutyl-Containing Pyrimidine Scaffold for PPAR and Nuclear Receptor Programs

The compound serves as a low-MW (192.21) fragment with a defined cyclobutyl exit vector suitable for PPAR ligand optimization campaigns. Its 4-carboxylic acid provides a validated H-bond anchor for nuclear receptor AF-2 helix engagement, as established in the Bayer PPAR modulator patent series and the J. Med. Chem. 2010 disclosure of pyrimidinecarboxylic acid PPARγ partial agonists [1][2]. The cyclobutyl ring's puckered conformation offers a distinct three-dimensional profile compared to planar aromatic substituents commonly employed at the pyrimidine 2-position, potentially accessing novel sub-pocket geometries in the PPAR ligand-binding domain .

Amide Library Synthesis: 4-COOH as a Diversification Handle with Ortho-Methyl Steric Context

The 4-carboxylic acid group enables direct amide coupling for parallel library synthesis. The ortho relationship between the 4-COOH and 5-methyl creates a sterically defined environment that can influence coupling rates and product yields compared to the 5-COOH regioisomer (2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid, CAS 1499707-82-2) [1]. Procurement teams should specify the correct regioisomer by CAS number (1702768-50-0) and verify by ¹H NMR, as both regioisomers share identical molecular formula and mass, precluding MS-based identity confirmation [2].

Nucleoside Analogue Intermediate: 5-Methylpyrimidine-4-carboxylic Acid as a Synthetic Precursor

As disclosed in patent literature, 5-substituted pyrimidine derivatives serve as key intermediates for the synthesis of carbocyclic nucleoside analogues, with the 5-methyl group providing a site for further functionalization [1]. The cyclobutyl substituent at the 2-position introduces a non-natural lipophilic motif that can modulate nucleoside transporter recognition and intracellular activation, differentiating it from simpler 2-methyl or 2-phenyl pyrimidine nucleoside precursors [2].

Agrochemical Lead Optimization: Pyrimidine-4-carboxylic Acid Herbicide Scaffolds

Substituted pyrimidine-4-carboxylic acids and their derivatives have been claimed as herbicidal compounds in multiple patent families, including Dow AgroSciences and Syngenta disclosures [1]. The 2-cyclobutyl-5-methyl substitution pattern represents a specific hydrophobic tail combination that may confer differentiated crop selectivity or weed spectrum compared to 2-aryl or 2-cycloalkyl variants [2]. The compound's 95% commercial purity specification meets the requirements for initial greenhouse screening in agrochemical discovery programs .

Quote Request

Request a Quote for 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.